molecular formula C14H19NO B11172012 1-(2,3-dihydro-1H-indol-1-yl)-3,3-dimethylbutan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B11172012
M. Wt: 217.31 g/mol
InChI Key: KICOCXKHHDMSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-indol-1-yl)-3,3-dimethylbutan-1-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 2,3-dihydro-1H-indole moiety, which is a significant structure in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3,3-dimethylbutan-1-one typically involves the reaction of 2,3-dihydro-1H-indole with 3,3-dimethylbutan-1-one under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Saturated analogs of the original compound.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-3,3-dimethylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may bind to serotonin receptors or inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indole: A precursor and structural analog.

    3,3-dimethylbutan-1-one: Another structural analog with different functional groups.

    Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.

Uniqueness

1-(2,3-dihydro-1H-indol-1-yl)-3,3-dimethylbutan-1-one is unique due to its specific combination of the indole moiety and the 3,3-dimethylbutan-1-one group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3,3-dimethylbutan-1-one

InChI

InChI=1S/C14H19NO/c1-14(2,3)10-13(16)15-9-8-11-6-4-5-7-12(11)15/h4-7H,8-10H2,1-3H3

InChI Key

KICOCXKHHDMSPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.